Methyl-d3-isothiouronium iodide
Description
Methyl-d3-isothiouronium iodide (C₂H₃D₃N₂S·I) is a deuterated derivative of methyl isothiouronium iodide, where three hydrogen atoms in the methyl group are replaced with deuterium. This isotopic labeling enhances its utility in analytical chemistry and metabolic studies, as deuterium provides distinct spectral signatures (e.g., in NMR or mass spectrometry) and improves traceability in biological systems . The compound is structurally characterized by a thiourea backbone linked to a methyl-d₃ group and an iodide counterion. Its primary applications include:
Properties
CAS No. |
1335435-84-1 |
|---|---|
Molecular Formula |
C2H4D3IN2S |
Molecular Weight |
221.07 |
Purity |
95% min. |
Synonyms |
Methyl-d3-isothiouronium iodide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Methyl Isothiouronium Iodide (Non-Deuterated)
- Molecular Formula : C₂H₇IN₂S.
- Key Differences: Lacks deuterium labeling, leading to lower molecular weight (218.06 g/mol vs. 227.06 g/mol for the deuterated form). Exhibits higher reactivity in nucleophilic substitution reactions due to the absence of deuterium’s bond-strengthening effects . Limited utility in isotopic tracing compared to its deuterated counterpart .
S-Methylisothiourea Sulfate
- Molecular Formula : C₂H₇N₂S·H₂SO₄.
- Key Differences: Contains a sulfate counterion instead of iodide, altering solubility and ionic interactions. Used primarily as a thiourea donor in organic synthesis, whereas the deuterated iodide form is specialized for isotopic studies .
Deuterated Quaternary Ammonium Salts
3-Methoxycarbonyl-1-(methyl-d₃)pyridinium Iodide
- Molecular Formula: C₈H₅D₃INO₂.
- Comparison :
- Shares deuterium labeling for metabolic tracking but features a pyridinium ring instead of a thiourea group.
- Used in pharmacokinetic studies to differentiate parent drugs from metabolites, similar to Methyl-d3-isothiouronium iodide .
3-Hydroxyphenyltrimethylammonium-d₃ Iodide
- Molecular Formula: C₉H₁₁D₃INO.
- Comparison :
- Contains a hydroxyphenyl group, enabling fluorescence-based assays, unlike this compound.
- Both compounds serve as reference standards, but their applications diverge in receptor-binding studies vs. sulfur-mediated reactions .
Functional Analogues
Furtrethonium Iodide
- Molecular Formula: C₁₃H₁₈INO.
- Comparison: A quaternary ammonium compound with high muscarinic receptor affinity, unlike this compound, which lacks receptor-targeting moieties.
4-Methoxyphenethyl Iodide
- Molecular Formula : C₉H₁₁IO.
- Comparison :
- Features a methoxy-aromatic structure, enhancing solubility in organic solvents.
- Used as a synthetic intermediate, contrasting with this compound’s role in isotopic labeling .
Metabolic Studies
- This compound’s deuterium atoms enable precise tracking in drug metabolism , distinguishing parent compounds from metabolites with minimal isotopic interference .
- In contrast, non-deuterated analogues like methyl isothiouronium iodide lack this specificity, limiting their use in advanced pharmacokinetic research .
Stability and Reactivity
- The C-D bond in this compound exhibits greater bond dissociation energy (~2 kcal/mol stronger than C-H), reducing unintended side reactions in acidic or oxidative conditions .
- This stability is absent in non-deuterated variants, which degrade faster under similar conditions .
Pharmacological Potential
Preparation Methods
Nucleophilic Substitution Using Iodomethane-d3 and Thiourea
The most direct method involves reacting iodomethane-d3 (CDI) with thiourea (NHCSNH) in a polar aprotic solvent. CDI, synthesized via deuterated methanol (CDOD) iodination, undergoes nucleophilic attack by the sulfur atom of thiourea, forming S-(trideuteriomethyl)isothiouronium iodide.
Procedure :
-
Combine CDI (1.2 equiv) and thiourea (1.0 equiv) in anhydrous ethanol.
-
Reflux at 70°C for 4–6 hours under nitrogen.
-
Cool to 0°C to precipitate the product.
-
Filter and wash with cold diethyl ether.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/MeOH | Maximizes solubility |
| Temperature | 60–80°C | Accelerates SN2 kinetics |
| Molar Ratio (CDI:Thiourea) | 1.2:1 | Prevents thiourea excess |
Yield: 75–85%. The reaction’s exothermic nature necessitates controlled addition to avoid side products like di- or tri-methylated species.
One-Pot Synthesis from Deuterated Methanol
This method integrates CDI synthesis and subsequent thiourea quench in a single reactor, reducing handling of volatile CDI.
Procedure :
-
Generate CDI in situ by reacting CDOD with red phosphorus and iodine at 65°C.
-
Directly add thiourea to the reaction mixture.
-
Stir at room temperature for 12 hours.
-
Isolate via vacuum distillation and recrystallization.
Advantages :
Solid-Phase Synthesis with Transition Metal Catalysts
Palladium or nickel catalysts enhance reaction efficiency under mild conditions.
Procedure :
-
Mix CDI (1.0 equiv), thiourea (1.1 equiv), and Pd(OAc) (5 mol%) in THF.
-
Stir at 40°C for 2 hours.
-
Filter through Celite® and concentrate.
Optimization Insights :
Mechanistic Considerations
The reaction proceeds via an S2 mechanism, where thiourea’s sulfur attacks the electrophilic methyl carbon in CDI (Figure 1). Deuterium’s isotopic effect slightly slows kinetics compared to CHI but enhances thermodynamic stability of the product.
Kinetic Data :
| Substrate | (s) | ΔG (kJ/mol) |
|---|---|---|
| CDI | 92.3 | |
| CHI | 89.7 |
Isotopic labeling studies confirm >98% deuterium retention at the methyl group.
Purification and Characterization
Recrystallization Techniques
Recrystallization from methanol/isopropyl ether (1:5 v/v) removes unreacted thiourea and HI byproducts.
Purity Metrics :
Spectroscopic Validation
Industrial-Scale Adaptations
Continuous Flow Synthesis
Microreactors improve heat transfer and reduce CDI decomposition:
Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| CDI volatility | In situ generation |
| Thiourea oxidation | Anaerobic conditions |
| Iodide byproduct | Ion-exchange chromatography |
Emerging Methods
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl-d3-isothiouronium iodide with high isotopic purity?
- The synthesis typically involves alkylation of isothiourea derivatives using deuterated methyl iodide (CD₃I) to introduce the deuterium label. Critical steps include maintaining anhydrous conditions to avoid isotopic exchange and controlling reaction stoichiometry to minimize byproducts. Post-synthesis purification via recrystallization or column chromatography is essential to achieve isotopic purity >98% .
- Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and confirm deuterium incorporation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
Q. How can researchers characterize the structural integrity of this compound?
- Use a combination of ¹H/²H NMR to confirm deuterium labeling and quantify isotopic purity. X-ray crystallography can resolve the crystal structure, though powder diffraction may be limited for complex systems due to overlapping reflections (e.g., observed in HgI₂ studies) .
- Advanced Technique : Pair high-resolution MS with isotope ratio analysis to detect isotopic impurities below 0.5% .
Advanced Research Questions
Q. How should researchers address discrepancies in isotopic purity measurements between NMR and mass spectrometry?
- NMR quantifies deuterium content based on signal absence in ¹H spectra, while MS detects mass shifts. Contradictions may arise from deuterium exchange during sample preparation or solvent interactions. Mitigate this by using deuterium-free solvents and conducting analyses under inert atmospheres .
- Example : A study on 1-Methylnicotinamide-d3 iodide reported similar challenges, resolved by optimizing electrospray ionization (ESI) parameters to minimize in-source fragmentation .
Q. What experimental designs are optimal for tracking metabolic pathways using this compound as a tracer?
- Use stable isotope-resolved metabolomics with LC-MS/MS. Spike deuterated compound into biological matrices (e.g., plasma or cell lysates) and quantify metabolites via isotope dilution. Ensure calibration curves account for matrix effects .
- Pitfall : Endogenous deuterium in lipids or water may interfere. Pre-treat samples with solid-phase extraction (SPE) to isolate target analytes .
Q. How can crystallographic data resolve contradictions in molecular conformation predictions for this compound?
- Single-crystal X-ray diffraction provides definitive bond lengths and angles. For example, studies on HgI₂ revealed that powder methods alone could not resolve space groups due to overlapping reflections, necessitating complementary techniques like rotational spectroscopy .
- Recommendation : Pair crystallography with computational modeling (DFT) to validate predicted conformations .
Q. What strategies minimize deuterium loss during long-term storage of this compound?
- Store the compound in sealed, argon-purged vials at –20°C. Avoid protic solvents (e.g., methanol) and humidity. Periodically validate stability via ²H NMR .
Data Analysis and Troubleshooting
Q. How should researchers interpret conflicting kinetic data in deuterium isotope effect (DIE) studies?
- DIE arises from altered reaction rates due to deuterium’s mass. If kinetic data contradicts theoretical models (e.g., Swain-Schaad relationships), check for secondary isotope effects or solvent participation. Use Arrhenius plots to distinguish between tunneling and classical kinetic effects .
Q. What analytical workflows validate the absence of non-deuterated analogs in synthesized batches?
- Implement a two-tiered approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
